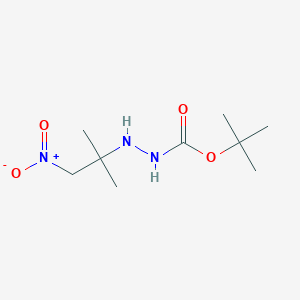

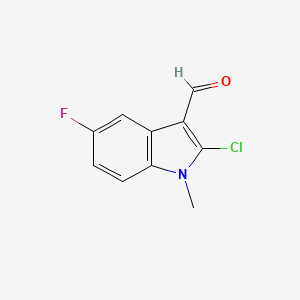

2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde . It is used as a pharmaceutical intermediate and in the synthesis of indole phytoalexin cyclobrassinon .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular structure of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is characterized by the presence of a chlorine atom, a fluorine atom, and a methyl group attached to an indole ring .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They participate in multicomponent reactions (MCRs) to afford complex molecules .Physical And Chemical Properties Analysis

The physical form of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde is solid . Its molecular weight is 211.62 . The IUPAC name is 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including those with a chloro-fluoro substitution pattern, have been investigated for their antiviral properties. Compounds similar to 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde have shown inhibitory activity against influenza A and other viruses . The presence of the indole core, along with specific substitutions, can enhance binding affinity to viral proteins, potentially leading to new therapeutic agents.

Anti-inflammatory Applications

The indole scaffold is known to possess anti-inflammatory properties. Research has indicated that certain indole derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Indole derivatives have been explored for their anticancer activities. The structural features of these compounds, including the 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde, may interact with cancer cell pathways, leading to apoptosis or inhibition of cell proliferation. This makes them promising candidates for the development of new anticancer drugs .

Antimicrobial Effects

The antimicrobial activity of indole derivatives is well-documented. These compounds can act against a broad spectrum of bacteria and fungi, making them valuable in the search for new antibiotics, especially in the face of rising antibiotic resistance .

Antitubercular Activity

Tuberculosis remains a major global health challenge. Indole derivatives, due to their potent biological activity, have been studied as potential antitubercular agents. Their ability to inhibit mycobacterial growth could be harnessed to develop new treatments for tuberculosis .

Antidiabetic Applications

Indole derivatives have shown promise in the management of diabetes. They can influence insulin secretion and glucose metabolism, which are crucial in the treatment of diabetes. Research into compounds like 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde could lead to novel antidiabetic medications .

Antimalarial Properties

Malaria is a life-threatening disease caused by Plasmodium parasites. Indole derivatives have been found to exhibit antimalarial activity, potentially interfering with the life cycle of the parasite and offering a pathway to new therapeutic options .

Role in Multicomponent Reactions (MCRs)

1H-Indole-3-carbaldehyde derivatives play a significant role in MCRs, which are sustainable strategies for synthesizing complex molecules. These reactions are particularly important in medicinal chemistry for creating diverse and biologically active structures .

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions in the synthesis of biologically active structures using 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde and its derivatives.

Propriétés

IUPAC Name |

2-chloro-5-fluoro-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-13-9-3-2-6(12)4-7(9)8(5-14)10(13)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHSKVDLYZDCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

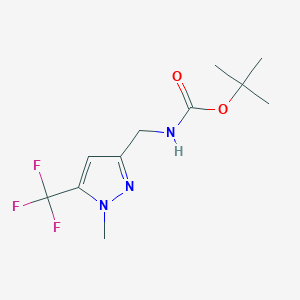

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

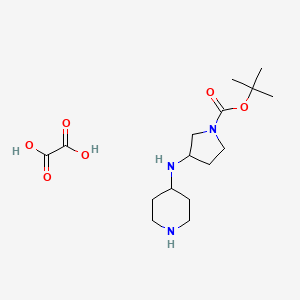

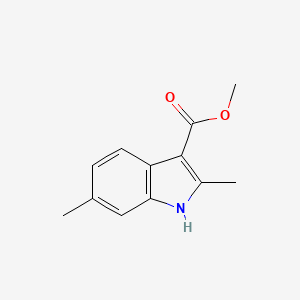

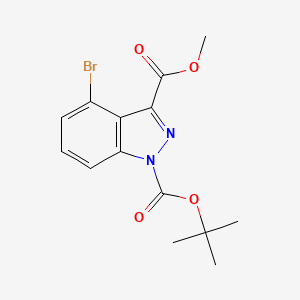

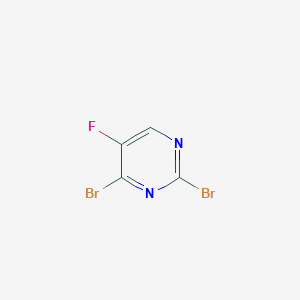

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1446538.png)

![Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate](/img/structure/B1446539.png)

![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)